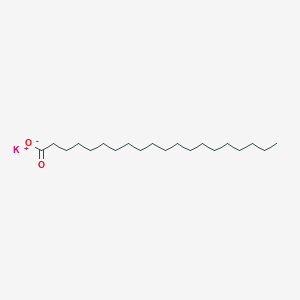
2,3-Dichlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorobiphenyls, including 2,3-Dichlorobiphenyl, involves various methods such as decompositions of aroyl peroxides in appropriate substrates, which yield high amounts of chlorobiphenyls . Other methods include the use of new phenylating agents like iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .Molecular Structure Analysis
The molecular formula of 2,3-Dichlorobiphenyl is C12H8Cl2, with an average molecular mass of 223.098 g/mol and a monoisotopic mass of 222.000 g/mol . The IUPAC name is 1,2-dichloro-3-phenylbenzene .Chemical Reactions Analysis
The degradation of 2,3-Dichlorobiphenyl can occur through anaerobic dechlorination, aerobic microbial degradation, or a combination of both . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination can be further aerobically degraded and completely mineralized .Physical And Chemical Properties Analysis
2,3-Dichlorobiphenyl is a solid substance that appears as oily liquids or solids that are colorless to light yellow . Its water solubility is 0.00053 g/L, and it has a logP value of 5.14 .Applications De Recherche Scientifique
Toxicology & Xenobiotic Metabolism
2,3-Dichlorobiphenyl is a type of polychlorinated biphenyl (PCB) that is often used in research related to toxicology and xenobiotic metabolism . It’s used to study the effects of toxic agents on the body, particularly in relation to metabolism .
Neurotoxicity Studies
This compound has been used in neurotoxicity studies. It has been found to decrease the levels of dopamine in PC12 adrenal medulla cells . This makes it useful for studying the effects of toxins on the nervous system .
Reproductive Toxicity
2,3-Dichlorobiphenyl has been used in studies related to reproductive toxicity. It has been found to increase the percentage of intersex males in Xenopus laevis, a species of frog, when present at a concentration of 10 µg/L .
Environmental Contamination
This compound has been found as a contaminant in urban soil samples . This makes it useful for studying the environmental impact and persistence of PCBs .
Organ- & System-Specific Toxicity
2,3-Dichlorobiphenyl is used in research related to organ- and system-specific toxicity . It helps in understanding how specific organs or systems in the body respond to the presence of toxic agents .
Fungal Degradation
There is ongoing research into how fungi can degrade organic pollutants like 2,3-Dichlorobiphenyl . This could potentially lead to new methods for cleaning up environmental contamination .
Mécanisme D'action
Target of Action
2,3-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of toxic effects from exposure to dioxin-like compounds .
Biochemical Pathways
Biological transformation of polychlorinated biphenyls like 2,3-Dichlorobiphenyl could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed into the body .
Result of Action
The binding of 2,3-Dichlorobiphenyl to the AhR can lead to a variety of cellular and molecular effects. For example, it has been found to decrease the levels of dopamine in PC12 adrenal medulla cells . Additionally, it can increase the percentage of Xenopus laevis intersex males .
Action Environment
Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found as a contaminant in urban soil samples , suggesting that soil composition and other environmental conditions could potentially affect its bioavailability and toxicity.
Safety and Hazards
Orientations Futures
The biodegradation of 2,3-Dichlorobiphenyl is a promising area of research. Recent advances have introduced the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs, and discussed the synergistic action of anaerobic reduction and aerobic degradation . This provides a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
Propriétés
IUPAC Name |
1,2-dichloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073409 | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobiphenyl | |
CAS RN |
16605-91-7, 25512-42-9 | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)



![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)







